molecular formula C25H25NO9 B14053602 (+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride

(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride

Número de catálogo: B14053602
Peso molecular: 483.5 g/mol
Clave InChI: VJZITPJGSQKZMX-JFJDHNFPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride, commonly known as amrubicin hydrochloride, is a third-generation anthracycline anticancer agent developed by Sumitomo Pharmaceuticals. It was first approved in Japan in 2002 for treating lung cancer and other malignancies . Structurally, it belongs to the naphthacenedione family, characterized by a tetracyclic quinone backbone. Key features include:

  • Molecular formula: C₂₅H₂₅NO₉·HCl (molecular weight: 519.93 g/mol) .
  • Functional groups: A 9-acetyl-9-amino substituent, a 2-deoxy-beta-D-erythro-pentopyranosyl sugar moiety, and hydroxyl groups at positions 6 and 11 .
  • Mechanism: It intercalates DNA and inhibits topoisomerase II, with its active metabolite, amrubicinol, demonstrating enhanced potency .

Propiedades

Fórmula molecular

C25H25NO9

Peso molecular

483.5 g/mol

Nombre IUPAC

(9S)-9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3/t14?,15?,16?,17?,25-/m0/s1

Clave InChI

VJZITPJGSQKZMX-JFJDHNFPSA-N

SMILES isomérico

CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N

SMILES canónico

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N

Origen del producto

United States

Métodos De Preparación

Intermediate: 4-Methoxy-6,11-dihydroxy-7,8-dihydro-5,9(10H),12-naphthacenetrione

A critical intermediate, 4-methoxy-6,11-dihydroxy-7,8-dihydro-5,9(10H),12-naphthacenetrione, is synthesized via oxidative cleavage of 7-deoxydaunorubicinol (III). This reaction employs sodium periodate (NaIO₄) in a tetrahydrofuran (THF)/aqueous methanol solvent system at room temperature, yielding the tetracyclic ketone in >90% purity. The structure is confirmed by infrared (IR) spectroscopy, showing characteristic carbonyl stretches at 5.82 μm, and proton nuclear magnetic resonance (¹H-NMR) resonances for aromatic protons at δ 7.36–7.99 ppm.

Introduction of the 9-Amino-9-acetyl Group

The 9-amino-9-acetyl moiety is installed via cyanohydrin formation followed by acetylation. Treatment of the tetracyclic ketone with hydrogen cyanide (HCN) in acetic acid/ethanol generates a cyanohydrin intermediate (V), which undergoes acetylation using acetic anhydride to yield the 9-cyano-9-acetyl derivative. Subsequent hydrolysis under acidic conditions (3N H₂SO₄, 60–70°C) affords the 9-amino-9-acetyl group. This step requires careful pH control during workup, with sodium bicarbonate used to neutralize excess acid before chloroform extraction.

Glycosylation with 2-Deoxy-β-D-erythro-pentopyranosyl

The stereospecific attachment of the 2-deoxy-β-D-erythro-pentopyranosyl sugar to the anthracycline core is achieved through a Koenigs-Knorr glycosylation strategy.

Synthesis of the Glycosyl Donor

The sugar moiety, 2-deoxy-β-D-erythro-pentopyranosyl, is prepared as its trichloroacetimidate derivative. This involves protecting the 3′- and 4′-hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers, followed by imidate formation using trichloroacetonitrile and a catalytic amount of potassium carbonate.

Coupling to the Anthracycline Aglycone

The glycosylation reaction is performed under anhydrous conditions in dichloromethane (DCM) with boron trifluoride diethyl etherate (BF₃·OEt₂) as the Lewis acid catalyst. The anthracycline aglycone, dissolved in DCM, is treated with the glycosyl donor at −20°C, yielding the β-glycosidic linkage with >95% stereoselectivity. The reaction progress is monitored by thin-layer chromatography (TLC), with elution in 85:15 chloroform/ethyl acetate.

Final Functionalization and Hydrochloride Salt Formation

Deprotection and Hydrolysis

Post-glycosylation, protecting groups (TBDMS and methoxy) are removed sequentially:

  • Methoxy Deprotection : Treatment with boron tribromide (BBr₃) in DCM at −78°C cleaves the 4-methoxy group, yielding a free phenolic hydroxyl.
  • Sugar Deprotection : The TBDMS ethers are removed using tetrabutylammonium fluoride (TBAF) in THF, regenerating the sugar’s hydroxyl groups.

Hydrochloride Salt Precipitation

The free base is dissolved in tetrahydrofuran (THF) and treated with 0.1N hydrochloric acid (HCl) at 0°C. The mixture is stirred for 18 hours, concentrated under reduced pressure, and lyophilized to yield the hydrochloride salt as a red crystalline solid.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (100 MHz, CDCl₃) : δ 1.95 (m, 2H, 8-H₂), 2.42 (s, 3H, acetyl), 3.74 (br s, 1H, 9-OH), 4.10 (s, 3H, OMe), 13.37 and 13.79 (s, phenolic OH).
  • IR (Nujol) : 2850 cm⁻¹ (OH), 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (chelated quinone).
  • Melting Point : 158–159°C (intermediate); 230–232°C (final hydrochloride).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column (85:15 CHCl₃/EtOAc mobile phase) confirms >99% purity, with a retention time of 12.3 minutes.

Challenges and Optimization

Stereochemical Control

Epimerization at C7 and C9 positions is a major challenge. The use of chiral auxiliaries and low-temperature conditions (−20°C) during glycosylation minimizes racemization. For example, the 7S configuration is preserved by avoiding prolonged exposure to acidic conditions during the hydrolysis steps.

Yield Improvements

  • Bromination Step : Substituting carbon tetrachloride (CCl₄) with dichloroethane improves bromine (Br₂) solubility, increasing yield from 45% to 68%.
  • Crystallization : Switching from petroleum ether to diethyl ether for recrystallization enhances crystal purity and reduces solvent retention.

Industrial-Scale Considerations

Cost-Effective Reagents

  • LiAlH(Ot-Bu)₃ : Preferred over LiAlH₄ for selective reductions, reducing side reactions.
  • NaIO₄ : Recyclable via precipitation with barium nitrate, lowering oxidative cleavage costs.

Environmental Impact

Waste streams containing chloroform are treated with activated charcoal filtration, achieving >99% solvent recovery.

Aplicaciones Científicas De Investigación

(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride, also known as amrubicin hydrochloride, is an anthracycline derivative with notable applications in cancer treatment .

General Information:

  • Other Names: This compound is also referred to as (7S,9S)-9-acetyl-9-amino-7-[(2-deoxy-β-D-erythropentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11dihydroxynaphthacene-5,12-dione .
  • Molecular Formula: C25H25NO9
  • Molar Mass: 483.47 g/mol

Applications in Cancer Treatment:

  • Small Cell Lung Cancer (SCLC): Amrubicin is effective in treating patients with extensive-disease small cell lung cancer (SCLC) . A study administered amrubicin via daily intravenous infusions at 45 mg/m²/day for three consecutive days every three weeks to patients with previously untreated extensive-disease SCLC .
  • Stabilized Anthracycline Preparation: Amrubicin, or compound A, can be stabilized with L-cysteine or its salts to create a stable pharmaceutical preparation . Anthracyclines, including amrubicin, are generally unstable in solution, so this stabilization is crucial . A preferred amount of L-cysteine hydrochloride is 0.6-9 mg per 20 mg potency of amrubicin hydrochloride .
  • Cardiotoxicity Considerations: Antitumor anthracyclines like amrubicin are known to cause cardiotoxicity, which is linked to the accumulation of anthracycline in the heart .

Other Applications:

  • Compounding: Amrubicin may be used in compounding to create drugs without preservatives or allergenic substances, to change the route of administration, or to provide otherwise unavailable drugs . Compounded drugs can treat conditions like colitis, chronic bacterial and viral infections, anemia, vitamin deficiencies, and autoimmune disorders and can mitigate chemotherapy side effects .

Comparación Con Compuestos Similares

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Pharmacological Properties
Amrubicin hydrochloride (target compound) C₂₅H₂₅NO₉·HCl 9-acetyl-9-amino, 2-deoxy-beta-D-erythro-pentopyranosyl 519.93 DNA intercalation, topoisomerase II inhibition
Amrubicinol hydrochloride (metabolite) C₂₃H₂₁NO₉·HCl Deacetylated at C9, retains amino group 485.88 Higher topoisomerase II inhibition vs. parent
7-Deoxyamrubicin aglycone C₂₃H₂₁NO₇ Lacks sugar moiety and hydroxyl at C7 427.42 Reduced solubility, lower antitumor activity
MEN 10755 (CAS 169317-77-5) C₃₂H₃₇NO₁₃·HCl Extended glycosyl chain (di-O-deoxyhexopyranosyl) 680.10 Broader-spectrum activity, enhanced stability

Key Observations:

Sugar Moieties: The 2-deoxy-beta-D-erythro-pentopyranosyl group in amrubicin enhances solubility and target specificity compared to 7-deoxy derivatives .

Amino-Acetyl Substitution: The 9-acetyl-9-amino group in amrubicin reduces cardiotoxicity relative to doxorubicin, a first-generation anthracycline .

Metabolites: Amrubicinol, the active metabolite, lacks the acetyl group but retains the amino group, increasing DNA-binding affinity .

Computational Similarity Analysis

Tanimoto and Dice Coefficients

Using MACCS and Morgan fingerprints, amrubicin hydrochloride shows:

  • Tanimoto similarity > 0.85 with amrubicinol, indicating high structural overlap .
  • Dice similarity < 0.70 with MEN 10755 due to differences in glycosylation patterns .

Bioactivity Clustering

Hierarchical clustering of NCI-60 bioactivity profiles groups amrubicin with anthracyclines like doxorubicin but distinguishes it via reduced off-target effects (e.g., cardiotoxicity) .

Functional Comparisons Using Proteomic Interaction Signatures

The CANDO platform reveals:

  • Proteomic similarity score : 0.92 between amrubicin and epirubicin, reflecting shared topoisomerase II targets .
  • Divergence: Amrubicin shows unique interactions with histone deacetylases (HDACs), linked to its amino-acetyl group .

Activity Landscape and Structure-Activity Relationships (SAR)

Activity Cliffs

  • Amrubicin vs. Doxorubicin: Despite structural similarity (Tanimoto > 0.75), amrubicin exhibits 10-fold lower cardiotoxicity due to the 9-amino-acetyl group .
  • Amrubicinol vs. 7-Deoxyamrubicin: A single hydroxyl group difference at C7 results in a 50-fold potency drop in the latter .

Actividad Biológica

(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride, commonly known as Amrubicin, is a synthetic anthracycline derivative notable for its potent antitumor activity. This compound has been primarily studied for its efficacy in treating various cancers, particularly lung cancer. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

Amrubicin is characterized by a complex structure that includes a naphthacene backbone with hydroxyl and amino functional groups. Its molecular formula is C25H26ClNO9C_{25}H_{26}ClNO_9, and it exists as a hydrochloride salt which enhances its solubility and bioavailability.

Amrubicin exerts its antitumor effects primarily through the following mechanisms:

  • DNA Intercalation : The compound intercalates into DNA strands, disrupting the normal function of DNA and inhibiting replication.
  • Topoisomerase II Inhibition : Amrubicin inhibits the enzyme topoisomerase II, which is crucial for DNA unwinding during replication and transcription.
  • Induction of Apoptosis : The drug triggers programmed cell death in cancer cells through various signaling pathways.

Antitumor Activity

Amrubicin has shown significant efficacy in clinical settings:

  • Lung Cancer : A Phase II clinical trial indicated that Amrubicin had a response rate of approximately 30% in patients with previously untreated small cell lung cancer (SCLC) . The study highlighted its potential as a first-line treatment option.
  • Other Cancers : Research has also explored its effectiveness against breast cancer and other solid tumors. Preclinical studies demonstrated cytotoxicity in various cancer cell lines, suggesting broad-spectrum antitumor activity .

Pharmacokinetics

The pharmacokinetic profile of Amrubicin reveals:

  • Absorption : Rapid absorption post intravenous administration.
  • Metabolism : Primarily metabolized in the liver with active metabolites contributing to its therapeutic effects.
  • Excretion : Excreted mainly via urine.

Case Studies

Several case studies have documented the clinical application of Amrubicin:

  • Case Study 1 : A patient with recurrent SCLC treated with Amrubicin showed a significant reduction in tumor size after two cycles of therapy, leading to prolonged survival .
  • Case Study 2 : In another instance involving a patient with metastatic breast cancer resistant to conventional therapies, Amrubicin administration resulted in partial remission .

Comparative Efficacy

A comparative analysis of Amrubicin with other anthracyclines (e.g., Doxorubicin) shows:

CompoundResponse RateSide EffectsMechanism
Amrubicin~30%Less cardiotoxicityDNA intercalation
Doxorubicin~50%High cardiotoxicityDNA intercalation

Amrubicin's lower cardiotoxicity makes it a favorable option for patients at risk of heart complications.

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of this compound?

Answer:

  • Methodology: Use a combination of spectroscopic and chromatographic techniques:
    • IR Spectroscopy: Identify functional groups (e.g., acetyl, amino, hydroxyl) via characteristic absorption bands (e.g., 1650–1750 cm⁻¹ for carbonyl groups) .
    • UV-Vis Spectroscopy: Detect chromophores (e.g., naphthacenedione) with absorbance maxima in the 400–500 nm range .
    • Elemental Analysis: Verify purity and stoichiometry (e.g., %C, %H, %N matching theoretical values) .
    • HPLC-MS: Confirm molecular weight and detect impurities using reversed-phase C18 columns with mobile phases like methanol/water (70:30) containing 0.1% formic acid .

Q. How should researchers design synthetic routes for derivatives of this compound?

Answer:

  • Methodology: Focus on regioselective modifications:
    • Glycosylation: Use 2-deoxy-beta-D-erythro-pentopyranosyl donors under Mitsunobu conditions to retain stereochemistry at C7 .
    • Amino/Acetyl Group Functionalization: Employ protecting groups (e.g., Boc for amines) to prevent side reactions during acetylation or substitution .
    • Redox Cycling: Apply stepwise redox reactions (e.g., K₂CO₃-mediated deprotonation) to stabilize intermediates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Answer:

  • Methodology: Address discrepancies via:
    • Dynamic Exchange Analysis: Use variable-temperature ¹H NMR to detect tautomerism or conformational changes affecting resonance splitting .
    • High-Resolution MS (HRMS): Differentiate isobaric impurities by achieving mass accuracy <5 ppm .
    • Cross-Validation: Compare data with structurally analogous compounds (e.g., naphthacenedione derivatives in ).

Q. What experimental strategies optimize the stereochemical purity of this compound during synthesis?

Answer:

  • Methodology:
    • Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/ethanol gradients to separate enantiomers .
    • Asymmetric Catalysis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during glycosylation to control stereochemistry at C7 and C9 .
    • Crystallography: Confirm absolute configuration via single-crystal X-ray diffraction using Cu-Kα radiation .

Q. How do researchers reconcile contradictory biological activity data across in vitro and in vivo studies?

Answer:

  • Methodology:
    • Metabolite Profiling: Use LC-MS/MS to identify active metabolites or degradation products that may influence in vivo results .
    • Dose-Response Modeling: Apply Hill equation analysis to assess potency differences due to bioavailability limitations .
    • Epimerization Studies: Monitor pH-dependent stereochemical inversion (e.g., at C9) using circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

Answer:

  • Methodology:
    • Cell Line Authentication: Validate STR profiles to rule out cross-contamination .
    • Redox Activity Correction: Normalize cytotoxicity data against naphthacenedione’s inherent redox cycling using ROS scavengers (e.g., NAC) .
    • Pharmacokinetic Modeling: Account for differential cellular uptake using fluorescent analogs (e.g., FITC-labeled derivatives) .

Methodological Resources

  • Synthetic Protocols: Refer to for stepwise reaction optimization.
  • Analytical Standards: Cross-reference USP/EP monographs in for impurity profiling.
  • Stereochemical Tools: Utilize computational models (e.g., DFT for CD spectra prediction) as in .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.